molecular formula C50H40N4 B3117651 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine)) CAS No. 2252187-21-4

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))

Cat. No.: B3117651
CAS No.: 2252187-21-4
M. Wt: 696.9 g/mol
InChI Key: OQHFHGCJRSWUPI-UHFFFAOYSA-N
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Description

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine)) is a useful research compound. Its molecular formula is C50H40N4 and its molecular weight is 696.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine)) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

It is known that the compound has good conductivity and strong redox properties , which suggests that it may interact with its targets through electron transfer processes

Biochemical Pathways

Given its use in organic synthesis and pharmaceutical intermediates , it is likely that it may be involved in various biochemical reactions, potentially affecting multiple pathways

Pharmacokinetics

It is known that the compound is a solid at room temperature, insoluble in water but soluble in many organic solvents . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of certain solvents.

Result of Action

Given its good conductivity and strong redox properties , it is likely that it may influence electron transfer processes within cells, potentially affecting cellular energy production and other redox-sensitive processes.

Action Environment

The compound is stable at room temperature and should be stored in a dark place under an inert atmosphere This suggests that its action, efficacy, and stability may be influenced by environmental factors such as light exposure and the presence of reactive gases

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-amine)) are not well-studied due to its primary use in materials science rather than biochemistry. Its structural features suggest potential interactions with various biomolecules. For instance, the presence of multiple aromatic rings could facilitate π-π stacking interactions with proteins and nucleic acids .

Molecular Mechanism

Its structure suggests potential binding interactions with biomolecules through π-π stacking or hydrogen bonding .

Temporal Effects in Laboratory Settings

Its use in the synthesis of covalent organic frameworks (COFs) suggests it possesses good thermal and chemical stability .

Biological Activity

The compound 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine)) , commonly referred to as TABPE, is a covalent organic framework (COF) ligand with significant potential in various biological applications. Its unique structure and properties make it a subject of interest in fields such as sensor technology, drug delivery, and enzyme protection.

  • Chemical Formula : C54H36N4
  • Molecular Weight : 748.86 g/mol
  • CAS Number : 1624970-54-2

Structural Characteristics

TABPE features a butterfly-shaped structure formed by the connection of four 1,1'-biphenyl-4-amine units through ethylene linkages. This configuration not only enhances its stability but also facilitates interactions with biological molecules.

PropertyValue
Purity> 97%
AppearanceBright yellow-greenish powder/crystals
Melting PointNot available

Sensor Applications

Recent studies have highlighted the use of TABPE in electrochemical sensors for the detection of biomolecules. The compound's ability to enhance electron transfer rates makes it suitable for applications such as:

  • Dopamine Detection : TABPE-based sensors demonstrated a detection limit of 0.073 μM for dopamine, showcasing its sensitivity and potential for neurological applications .
  • Heparin Detection : The aggregation-induced emission properties of TABPE derivatives have been exploited for the sensitive detection of heparin, indicating its utility in anticoagulant monitoring .

Enzyme Protection

Research indicates that TABPE can form large pore-sized COFs capable of encapsulating enzymes. This feature allows for:

  • Thermal Stability : Enzymes protected by TABPE frameworks exhibited enhanced stability under high temperatures, which is critical for industrial applications where enzymes often face harsh conditions .
  • Selective Loading : The COFs created using TABPE can selectively load large biomolecules such as pepsin (7.0 nm), demonstrating their utility in biocatalysis and drug delivery systems .

Case Study 1: Electrochemical Sensors

A study conducted on the electrochemical behavior of TABPE revealed its effectiveness in detecting various biomolecules. The sensor exhibited:

  • High Sensitivity : Detection limits for uric acid and dopamine were recorded at 0.063 μM and 0.073 μM respectively.
  • Real-time Monitoring : The sensor's rapid response time allows for real-time monitoring of biomolecular changes in clinical settings .

Case Study 2: Enzyme Encapsulation

In a separate investigation, TABPE was utilized to create COFs that successfully encapsulated the enzyme tyrosinase. Key findings included:

  • Enhanced Activity : The encapsulated enzyme retained over 80% activity even after exposure to heat-induced stress.
  • Protection Mechanism : The porous nature of the COF provided a protective layer that mitigated denaturation risks associated with temperature fluctuations .

Properties

IUPAC Name

4-[4-[1,2,2-tris[4-(4-aminophenyl)phenyl]ethenyl]phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H40N4/c51-45-25-17-37(18-26-45)33-1-9-41(10-2-33)49(42-11-3-34(4-12-42)38-19-27-46(52)28-20-38)50(43-13-5-35(6-14-43)39-21-29-47(53)30-22-39)44-15-7-36(8-16-44)40-23-31-48(54)32-24-40/h1-32H,51-54H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHFHGCJRSWUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)C8=CC=C(C=C8)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H40N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))
Reactant of Route 2
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))
Reactant of Route 3
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))
Reactant of Route 4
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))
Reactant of Route 5
Reactant of Route 5
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))
Reactant of Route 6
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))

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